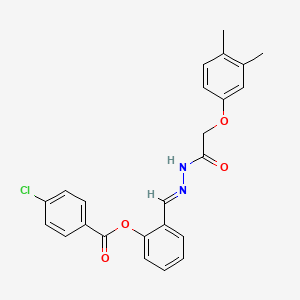![molecular formula C25H23N3O3S B12017010 N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017010.png)
N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It contains a quinazolinone core, which is a bicyclic heterocycle.
- The compound’s systematic name provides insights into its substituents: the 3,5-dimethylphenyl group, the 4-methoxyphenyl group, and the sulfanylacetamide moiety.
N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide: is a complex organic compound with a unique structure.
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes for this compound may not be widely documented, it can be prepared through multistep organic synthesis.
Reaction Conditions: These would involve various chemical transformations, such as condensation reactions, cyclizations, and functional group manipulations.
Industrial Production: Unfortunately, there isn’t a well-established industrial method for large-scale production. Research laboratories typically synthesize it for specific studies.
Analyse Chemischer Reaktionen
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These would depend on the specific reaction conditions and starting materials.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a synthetic intermediate or building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Possible applications in drug discovery due to its unique structure.
Industry: Limited applications due to its complexity.
Wirkmechanismus
- Unfortunately, detailed information on the mechanism of action is scarce.
- It likely interacts with specific molecular targets or pathways, but further research is needed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other quinazolinone derivatives, such as N-(3,4-dimethoxyphenyl)-3,4,5-triethoxybenzamide, may share structural features.
Uniqueness: The specific combination of substituents in our compound sets it apart.
Remember that due to the compound’s complexity and limited documentation, some details may be speculative Researchers continue to explore its properties and applications
Eigenschaften
Molekularformel |
C25H23N3O3S |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H23N3O3S/c1-16-12-17(2)14-18(13-16)26-23(29)15-32-25-27-22-7-5-4-6-21(22)24(30)28(25)19-8-10-20(31-3)11-9-19/h4-14H,15H2,1-3H3,(H,26,29) |
InChI-Schlüssel |
VUMMDPRHDFJYFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016931.png)

![2,4-dibromo-6-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12016936.png)
![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016940.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016951.png)
![N'-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12016958.png)

![N'-[(E)-(2-butoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12016967.png)

![(5Z)-3-sec-butyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016979.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016992.png)


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12017017.png)
